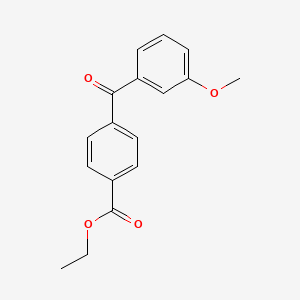

4-Carboethoxy-3'-methoxybenzophenone

Description

Contextualization of Benzophenone (B1666685) Derivatives in Modern Organic Chemistry

Benzophenones are a class of diaryl ketones that serve as a fundamental scaffold in organic chemistry. Their rigid structure, combined with the electron-withdrawing nature of the carbonyl group, imparts unique photophysical and chemical properties. nih.gov This has led to their widespread use as photoinitiators in polymer chemistry, building blocks for more complex organic molecules, and as scaffolds in the development of new materials. nih.gov The core benzophenone structure is also found in various naturally occurring compounds, many of which exhibit significant biological activities. nih.gov

Academic Significance of Functionalized Benzophenones in Contemporary Research

The true versatility of the benzophenone scaffold is realized through the introduction of various functional groups onto its phenyl rings. These modifications can dramatically alter the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. For instance, the addition of electron-donating groups like methoxy (B1213986) moieties or electron-withdrawing groups such as carboethoxy substituents can fine-tune the photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as specialized UV absorbers. nih.govsemanticscholar.org In the realm of medicinal chemistry, functionalization is a key strategy to modulate the biological activity of benzophenone derivatives, leading to the development of compounds with potential therapeutic applications. nih.gov

Research Trajectories and Scope for 4-Carboethoxy-3'-methoxybenzophenone

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for future investigation. The presence of both an ester (carboethoxy) and an ether (methoxy) functional group on the benzophenone framework makes it an interesting candidate for several fields.

In medicinal chemistry, the combination of these functional groups could be explored for potential synergistic effects in biological systems. Benzophenone derivatives are known to possess a wide range of bioactivities, and the specific substitution pattern of this compound may lead to novel pharmacological properties. nih.gov

In materials science, the compound could be investigated as a building block for new polymers or as a component in photosensitive materials. The carboethoxy group offers a site for further chemical modification, such as hydrolysis to a carboxylic acid or amidation, allowing for its incorporation into larger molecular architectures. The methoxy group, on the other hand, can influence the compound's solubility and electronic properties, which are crucial for applications in organic electronics. nih.gov

Further research into the synthesis, characterization, and application of this compound is warranted to fully elucidate its potential contributions to advanced chemical research.

Data Tables

Due to the limited availability of specific experimental data for this compound in the searched literature, the following tables provide predicted or analogous data based on the analysis of its functional groups and data from closely related compounds.

| Property | Predicted Value/Information |

|---|---|

| Molecular Formula | C17H16O4 |

| Molecular Weight | 284.31 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. |

| Spectroscopy | Expected Chemical Shifts/Signals |

|---|---|

| ¹H NMR | Aromatic protons (multiple signals, ~7.0-8.0 ppm), Methoxy protons (-OCH3, singlet, ~3.8 ppm), Ethyl protons of carboethoxy group (-OCH2CH3, quartet and triplet, ~4.3 ppm and ~1.3 ppm respectively). |

| ¹³C NMR | Carbonyl carbons (ketone and ester, ~195 ppm and ~165 ppm respectively), Aromatic carbons (~110-140 ppm), Methoxy carbon (~55 ppm), Ethyl carbons (~61 ppm and ~14 ppm). |

| IR Spectroscopy | C=O stretching (ketone, ~1660 cm⁻¹), C=O stretching (ester, ~1720 cm⁻¹), C-O stretching (ether and ester, ~1250-1000 cm⁻¹), Aromatic C-H stretching (~3100-3000 cm⁻¹). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)13-9-7-12(8-10-13)16(18)14-5-4-6-15(11-14)20-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCICSAVZNKDRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 4 Carboethoxy 3 Methoxybenzophenone

Foundational Synthetic Routes to Benzophenone (B1666685) Scaffolds

The construction of the central benzophenone core is the primary challenge in the synthesis of its derivatives. Several classical and modern synthetic methods have been developed for this purpose.

Friedel-Crafts Acylation and Analogous Benzoylation Methodologies

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. pearson.comorganic-chemistry.org The reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). pearson.comgoogle.com For the synthesis of a generic benzophenone, benzene (B151609) can be acylated with benzoyl chloride. pearson.comunacademy.com

The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acyl chloride and the Lewis acid catalyst. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (a carbocation intermediate). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the benzophenone product. youtube.com A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents multiple substitution reactions from occurring. organic-chemistry.orggoogle.com

Various Lewis acids can be employed as catalysts, and the choice of catalyst and solvent can influence the reaction's efficiency and selectivity. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Benzoylation of Benzene This table is generated based on principles and typical outcomes of Friedel-Crafts reactions.

| Catalyst | Typical Conditions | Relative Activity | Notes |

|---|---|---|---|

| AlCl₃ | CS₂, nitrobenzene, or excess arene; 0 °C to RT | High | Most common and highly effective, but requires stoichiometric amounts. google.com |

| FeCl₃ | Dichloromethane; RT | Moderate | Less reactive than AlCl₃ but can be more economical. researchgate.net |

| Zeolites (e.g., Hβ) | Higher temperatures | Moderate to High | Reusable, solid acid catalysts offering environmental benefits. researchgate.net |

Benzoylation, a specific type of acylation using a benzoyl group, can also be performed on nucleophilic species like alcohols, phenols, and amines using benzoyl chloride, often in the presence of a base like pyridine (Schotten-Baumann reaction). unacademy.comnih.gov

Alternative Condensation and Coupling Reactions for Benzophenone Formation

While Friedel-Crafts acylation is a powerful tool, modern cross-coupling reactions offer milder conditions and broader functional group tolerance for constructing benzophenone scaffolds. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. wikipedia.orglibretexts.org To form a benzophenone, an arylboronic acid can be coupled with a benzoyl chloride. mdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Its high regioselectivity and tolerance for various functional groups make it a versatile method. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgmdpi.com While not a direct route to benzophenones from simple arenes, it can be used to synthesize precursors which are then oxidized to the ketone. For example, coupling an aryl halide with an allylic alcohol can yield a ketone product directly. rsc.org

Other Methods: Other routes include the reaction of Grignard reagents with benzoyl chloride or the oxidation of diarylmethanes. The Grignard approach involves reacting an arylmagnesium halide with a benzoyl derivative. stackexchange.com Oxidation of diaryl alcohols, which can be formed from the reaction of an aldehyde with an organometallic reagent, is another common strategy. nih.gov

Table 2: Overview of Alternative Synthetic Routes to Benzophenones

| Reaction Name | Reactants | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid + Aryl acyl chloride | Palladium complex + Base | High functional group tolerance, high regioselectivity. wikipedia.orgmdpi.com |

| Heck Reaction | Aryl halide + Alkene (e.g., allylic alcohol) | Palladium complex + Base | Good stereoselectivity, versatile for C-C bond formation. wikipedia.orgrsc.org |

| Grignard Reaction | Arylmagnesium halide + Benzoyl derivative | None (stoichiometric) | Utilizes readily available starting materials. stackexchange.com |

Specific Approaches for Introducing Carboethoxy and Methoxy (B1213986) Functionalities on the Benzophenone Core

The introduction of the carboethoxy and methoxy groups can be achieved either by using appropriately substituted starting materials in the primary benzophenone synthesis or by functionalizing a pre-formed benzophenone core.

Esterification Reactions for Carboethoxy Group Incorporation

The carboethoxy group (an ethyl ester) is typically introduced by the esterification of a corresponding carboxylic acid.

Fischer Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol. chemguide.co.uk To introduce a 4-carboethoxy group onto a benzophenone scaffold, 4-carboxybenzophenone would be refluxed with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction with Alkyl Halides: A carboxylate salt, formed by deprotonating the carboxylic acid with a base, can react with an alkyl halide (e.g., ethyl iodide) via an SN2 mechanism to form the ester. youtube.com This method is particularly useful when the substrates are sensitive to strong acids.

Etherification and Nucleophilic Aromatic Substitution Reactions for Methoxy Group Introduction

The methoxy group is an electron-donating ether functionality that can be introduced through several methods.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org To form a methoxyarene, a phenol (hydroxybenzophenone in this context) is first deprotonated with a strong base (like sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from a methyl halide (e.g., methyl iodide) in an SN2 reaction to form the methoxy ether. byjus.comlibretexts.org For this to be applicable, a 3'-hydroxybenzophenone precursor would be required.

Nucleophilic Aromatic Substitution (SNAr): A methoxy group can also be introduced by the reaction of a methoxide ion (e.g., from sodium methoxide) with an aromatic ring that has a good leaving group (like a halide) and is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com While the benzophenone carbonyl group is electron-withdrawing, its activating effect at the meta position is weak, making SNAr a less likely strategy for introducing the 3'-methoxy group unless other activating groups are present. masterorganicchemistry.com

Regioselective Synthesis of 4-Carboethoxy-3'-methoxybenzophenone

The key to synthesizing a specific isomer like this compound is controlling the regiochemistry. This is best achieved by employing a convergent synthesis strategy, such as a Friedel-Crafts acylation, using starting materials that already contain the required substituents in the correct positions.

A plausible and highly regioselective route would involve the Friedel-Crafts acylation of ethyl benzoate with 3-methoxybenzoyl chloride.

Reactant 1 (Aromatic Substrate): Ethyl benzoate. The carboethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the reaction can still proceed, directing the incoming acyl group to the position para to the carboethoxy group, which is sterically less hindered and electronically favored over the ortho positions.

Reactant 2 (Acylating Agent): 3-methoxybenzoyl chloride (m-anisoyl chloride). This is prepared from 3-methoxybenzoic acid.

Catalyst: A Lewis acid such as AlCl₃.

In this proposed synthesis, the 3-methoxybenzoyl chloride would react with AlCl₃ to form the corresponding acylium ion. This electrophile would then attack the ethyl benzoate ring, primarily at the 4-position, to yield the desired this compound. A similar regioselective Friedel-Crafts reaction has been successfully used to synthesize 3-methoxy-4'-methylbenzophenone from toluene and m-anisoyl chloride. chemicalbook.com

Proposed Regioselective Synthesis:

(3-MeO-C₆H₄COCl) + (EtOOC-C₆H₅) --(AlCl₃)--> 4-(EtOOC)-C₆H₄-CO-C₆H₄-(3-OMe)

This approach ensures that the methoxy group is definitively on one ring and the carboethoxy group is on the other, at the desired 3' and 4 positions, respectively, avoiding the formation of other isomers.

Catalytic Methodologies Employed in Benzophenone Derivative Synthesis

The synthesis of benzophenone derivatives, including this compound, heavily relies on catalytic methodologies to enhance reaction efficiency, selectivity, and yield. The Friedel-Crafts acylation is a cornerstone reaction in this context, traditionally employing stoichiometric amounts of Lewis acid catalysts. However, advancements have led to the development of more sophisticated and efficient catalytic systems.

One significant area of development is the use of Lewis acids in catalytic quantities. Ionic liquids (ILs) have emerged as promising dual catalyst-solvent systems for Friedel-Crafts acylations. For instance, chloroaluminate and chloroferrate ionic liquids have demonstrated high catalytic activity. In these systems, good to excellent yields of benzophenone derivatives, sometimes up to 97%, can be achieved in short reaction times. researchgate.net The use of 1-butyl-3-methylimidazolium chloride–FeCl₃ (BmimCl–FeCl₃), for example, has shown higher catalytic activity compared to other ionic liquids or conventional organic solvents. researchgate.net A key advantage of these systems is the simple product isolation and the potential for reusing the ionic liquid, which reduces waste. researchgate.net

Modern organocatalysis has also introduced novel pathways. N-heterocyclic carbenes (NHCs) have been utilized as catalysts for constructing C-C bonds in ketone synthesis through single-electron processes. nih.govnih.gov Combined NHC and photoredox catalysis represents a contemporary approach for synthesizing complex ketones. nih.govnih.gov This method often involves the generation of a radical species which then couples with an azolium radical intermediate derived from the NHC catalyst. nih.gov While not yet specifically documented for this compound, these advanced catalytic systems offer potential routes for its synthesis under mild conditions.

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation for Benzophenone Synthesis

| Catalyst System | Role of Catalyst | Typical Substrates | Advantages | Reported Yields |

|---|---|---|---|---|

| Aluminium trichloride (AlCl₃) | Lewis acid, activates the acylating agent | Benzene and derivatives, p-methylbenzoyl chloride | Well-established, high reactivity | Varies, often requires stoichiometric amounts |

| Lewis Acid Ionic Liquids (e.g., BmimCl–FeCl₃) | Dual catalyst and solvent | Benzoyl chloride with benzene and its derivatives | High catalytic activity, catalyst reusability, simple product isolation, reduced waste | Up to 97% researchgate.net |

| N-heterocyclic carbenes (NHCs) / Photoredox | Organocatalyst, facilitates radical coupling | Styrene derivatives, aryloxymethyl potassium trifluoroborate salts | Mild reaction conditions, high functional group compatibility | Good to excellent for γ-aryloxy ketones nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and improve safety. nih.gov For a molecule like this compound, these principles can be applied at various stages of its synthesis, primarily by focusing on alternative solvents, energy sources, and reagents. nih.gov

A core tenet of green chemistry is the use of environmentally benign solvents. hilarispublisher.comresearchgate.net Traditional syntheses of benzophenones often use hazardous solvents. Replacing these with greener alternatives like ethanol or even performing reactions in aqueous media can significantly improve the environmental profile of the process. hilarispublisher.comyoutube.comresearchgate.net For example, the photoreduction of benzophenone to benzopinacol has been successfully carried out using ethanol as a solvent, which is derived from renewable resources and is less toxic than many conventional organic solvents. hilarispublisher.comyoutube.com

Another key principle is the use of alternative energy sources to drive reactions more efficiently. Microwave irradiation, for instance, can dramatically reduce reaction times and sometimes improve yields. A green synthesis of benzophenone has been reported via the oxidation of diphenylmethane using hydrogen peroxide (a clean oxidant) as the oxidizing agent and an iron acetate catalyst under microwave irradiation. researchgate.net This method produced benzophenone with a high yield of 87.7% in just 20 minutes, showcasing a significant improvement in energy efficiency and a reduction in waste compared to traditional methods. researchgate.net

The use of sunlight as a renewable energy source for photochemical reactions is another green approach. hilarispublisher.com The photoreduction of benzophenone, for example, can be initiated by UV radiation from sunlight, eliminating the need for electricity-powered UV lamps. hilarispublisher.comyoutube.comneliti.com This approach aligns with the principles of designing energy-efficient processes.

Furthermore, the choice of reagents and catalysts is paramount. The use of reusable catalysts, such as the ionic liquids mentioned previously, minimizes waste. researchgate.net Designing synthetic routes that are "atom-economical"—maximizing the incorporation of all materials used in the process into the final product—is a fundamental goal. nih.gov This can be achieved through one-pot or multi-component reactions, which reduce the number of steps, minimize purification needs, and consequently decrease solvent and energy consumption. nih.gov

Table 2: Application of Green Chemistry Principles in Benzophenone Synthesis

| Green Chemistry Principle | Method/Technique | Example Application | Advantages |

|---|---|---|---|

| Use of Safer Solvents | Replacement of hazardous solvents with benign alternatives. | Using ethanol for the photoreduction of benzophenone. hilarispublisher.comyoutube.com | Reduced toxicity, use of renewable resources, biodegradability. hilarispublisher.com |

| Energy Efficiency | Employing alternative energy sources. | Microwave-assisted oxidation of diphenylmethane. researchgate.net | Drastically reduced reaction times (e.g., 20 minutes), increased reaction rates. researchgate.net |

| Use of Renewable Feedstocks/Energy | Utilizing sunlight for photochemical reactions. | Photoreduction of benzophenone to benzpinacol using sunlight. hilarispublisher.com | Inexhaustible energy source, reduced reliance on fossil fuels. hilarispublisher.com |

| Catalysis | Using recyclable catalysts to minimize waste. | Friedel-Crafts acylation in reusable ionic liquids. researchgate.net | Reduced catalyst waste, simplified product separation. researchgate.net |

| Use of Cleaner Reagents | Replacing hazardous reagents with safer alternatives. | Using hydrogen peroxide (H₂O₂) as an oxidant. researchgate.net | Produces water as the only byproduct, avoiding toxic waste streams. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Aluminium trichloride |

| p-Methylbenzoyl chloride |

| 1-butyl-3-methylimidazolium chloride–FeCl₃ (BmimCl–FeCl₃) |

| Benzoyl chloride |

| Benzene |

| Styrene |

| Aryloxymethyl potassium trifluoroborate |

| γ-aryloxy ketones |

| Ethanol |

| Benzopinacol |

| Diphenylmethane |

| Hydrogen peroxide |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Carboethoxy 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, and coupling constants (J) for the protons of 4-Carboethoxy-3'-methoxybenzophenone, are not available in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in this compound, could not be found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Correlation

Information regarding the application of 2D NMR techniques for the structural confirmation of this compound is not present in the available literature.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Specific IR and FTIR absorption frequencies corresponding to the functional groups of this compound, such as the carbonyl groups of the ketone and ester, the ether linkage, and the aromatic rings, have not been documented in the searched databases.

Raman Spectroscopy Applications

There is no available information on the application of Raman spectroscopy for the analysis of this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₇H₁₆O₄, the expected monoisotopic mass is approximately 284.1049 g/mol .

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 284. This peak arises from the removal of a single electron from the molecule. The fragmentation of the molecular ion is dictated by the presence of the ketone, ester, and ether functional groups, as well as the aromatic rings. The stability of the resulting fragments often governs the observed fragmentation pathways.

The primary fragmentation pathways for this compound are predicted to involve cleavages at the carbonyl and ester groups. Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation for ketones. This can result in the formation of several key fragment ions. For instance, cleavage of the bond between the carbonyl carbon and the 4-carboethoxyphenyl ring would lead to the formation of a 3-methoxybenzoyl cation at m/z 135. This fragment is often a prominent peak in the mass spectra of methoxybenzophenone derivatives.

Another significant fragmentation pathway involves the ester group. The loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion would result in a fragment at m/z 239. Alternatively, the loss of an ethyl radical (•CH₂CH₃) followed by the loss of carbon dioxide would also lead to characteristic fragments.

The presence of the methoxy (B1213986) group on one of the phenyl rings can also influence the fragmentation pattern. The loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 269, or the loss of formaldehyde (CH₂O) from the 3-methoxybenzoyl fragment, are also plausible fragmentation routes.

An illustrative table of the predicted major fragment ions in the mass spectrum of this compound is presented below. The relative intensities are hypothetical and serve to indicate the potential prominence of each fragment.

| m/z | Predicted Fragment Ion | Predicted Relative Intensity |

| 284 | [C₁₇H₁₆O₄]⁺ (Molecular Ion) | High |

| 255 | [M - C₂H₅]⁺ | Moderate |

| 239 | [M - OC₂H₅]⁺ | Moderate |

| 149 | [C₉H₅O₃]⁺ | High |

| 135 | [C₈H₇O₂]⁺ (3-methoxybenzoyl cation) | High |

| 107 | [C₇H₇O]⁺ | Moderate |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |

It is important to note that the exact fragmentation pattern and relative intensities can be influenced by the specific conditions of the mass spectrometry experiment.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

The molecular conformation of benzophenones is characterized by the twist of the two phenyl rings relative to the central carbonyl group. researchgate.net This dihedral angle is influenced by a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the ortho-hydrogens on the two rings. researchgate.net For substituted benzophenones, the dihedral angles between the phenyl rings can vary significantly, typically ranging from 38° to 84°. researchgate.netnih.gov In the case of this compound, it is expected that the two rings will adopt a non-planar conformation.

The crystal packing of this compound will be governed by a combination of intermolecular forces. The presence of the polar carbonyl and ester groups will likely lead to dipole-dipole interactions. Weak C-H···O hydrogen bonds are also expected to play a role in stabilizing the crystal lattice, where the hydrogen atoms of the aromatic rings and the ethyl group can interact with the oxygen atoms of the carbonyl, ester, and methoxy groups.

A hypothetical table of crystallographic parameters for this compound, based on typical values for similar organic compounds, is provided below.

| Crystallographic Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.2-1.4 |

Obtaining actual single-crystal X-ray diffraction data would be necessary to confirm these predicted structural features and to determine the precise molecular architecture and crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and for characterizing its photophysical properties. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the benzophenone (B1666685) chromophore. scialert.net

The benzophenone core exhibits two main absorption bands. scialert.net The more intense band, typically observed at shorter wavelengths (around 250 nm), is attributed to the π→π* transition. scialert.net This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital and is associated with the conjugated system of the aromatic rings and the carbonyl group. The less intense band, found at longer wavelengths (around 330-350 nm), is due to the n→π* transition. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital.

The positions and intensities of these absorption bands are influenced by the substituents on the phenyl rings and the polarity of the solvent. The methoxy group, being an electron-donating group, and the carboethoxy group, an electron-withdrawing group, are expected to cause a shift in the absorption maxima compared to unsubstituted benzophenone. Electron-donating groups typically cause a red shift (bathochromic shift) of the π→π* band, while the effect on the n→π* band can be more complex.

Solvent polarity also plays a significant role. nih.gov The n→π* transition typically undergoes a blue shift (hypsochromic shift) in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent. scialert.net Conversely, the π→π* transition often shows a slight red shift in polar solvents. scialert.net

A table summarizing the expected UV-Vis absorption data for this compound in a non-polar and a polar solvent is presented below. The molar absorptivity (ε) values are illustrative.

| Solvent | Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Hexane (Non-polar) | π→π | ~260 | ~15,000 |

| n→π | ~340 | ~200 | |

| Ethanol (Polar) | π→π | ~265 | ~16,000 |

| n→π | ~330 | ~250 |

The photophysical properties of benzophenone and its derivatives are of significant interest due to their applications as photosensitizers and in photochemistry. medicaljournals.se Upon absorption of UV light, this compound will be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The nature and lifetime of these excited states are crucial for understanding the photochemical behavior of the molecule.

Mechanistic Studies of Chemical Reactions Involving 4 Carboethoxy 3 Methoxybenzophenone

Photochemistry and Excited State Reactivity of Benzophenone (B1666685) Systems

Benzophenone and its derivatives are renowned for their rich photochemistry, which is initiated by the absorption of UV light. mdpi.com This absorption promotes the molecule to an excited singlet state, which then undergoes highly efficient intersystem crossing to a triplet state, the primary actor in subsequent photochemical reactions. edinst.com

Upon UV irradiation, benzophenone derivatives are excited from the ground state (S₀) to an excited singlet state (S₁), typically of n,π* character, involving the promotion of a nonbonding electron from the carbonyl oxygen to an antibonding π* orbital. mdpi.comedinst.com For benzophenone itself, the quantum yield for intersystem crossing (ISC) from the S₁ state to the triplet manifold is nearly quantitative (~100%). edinst.com This high efficiency is a hallmark of benzophenone photochemistry.

The ISC process in benzophenones is governed by El-Sayed's rules, which favor transitions between states of different orbital types (e.g., ¹(n,π) → ³(π,π)). nih.gov The process often involves a rapid transition from the initially populated S₁(n,π) state to a nearby triplet state, such as T₂(π,π), followed by internal conversion to the lowest triplet state, T₁(n,π*). nih.govrmit.edu.vn Computational studies have shown that both direct S₁ → T₁ and indirect S₁ → T₂ → T₁ mechanisms can be operative. nih.gov

Table 1: Excited State Properties of Benzophenone Derivatives

| Compound | S₁ State Type | T₁ State Type | ISC Quantum Yield (Φ_isc) | Triplet Lifetime (τ_T) |

|---|---|---|---|---|

| Benzophenone | ¹(n,π*) | ³(n,π*) | ~1.0 | μs - ms |

| 4-Methoxybenzophenone (B1664615) | ¹(n,π*) | ³(π,π*) | ~1.0 | μs |

Note: Data is generalized for representative systems. The T₁ state of 4-methoxybenzophenone can be solvent-dependent.

The lowest triplet state (T₁) of benzophenone has significant biradical character centered on the carbonyl oxygen, making it a potent hydrogen atom abstractor. mdpi.comresearchgate.net This reactivity is a cornerstone of its use as a photosensitizer and photoinitiator. The mechanism involves the triplet-state benzophenone abstracting a hydrogen atom from a suitable donor (R-H) to form a ketyl radical and a substrate radical (R•). researchgate.net

The efficiency of hydrogen abstraction is dependent on the nature of the C-H bond in the donor molecule. For instance, benzophenone derivatives can abstract hydrogen atoms from lipids, fatty acids, and solvents like tetrahydrofuran. researchgate.netnih.gov The rate of this process can be exceptionally fast, particularly when the hydrogen bond donor is pre-associated with the benzophenone in the ground state. scispace.comnih.gov

For 4-Carboethoxy-3'-methoxybenzophenone, the fundamental mechanism of hydrogen abstraction by its T₁ state would be preserved. However, the reactivity may be slightly attenuated compared to unsubstituted benzophenone. The electron-withdrawing 4-carboethoxy group could slightly decrease the radical character of the carbonyl oxygen, while the 3'-methoxy group has a lesser electronic influence on the carbonyl group. Studies on other derivatized benzophenones have shown that substituents can influence the rates of hydrogen abstraction. nih.gov

The excited triplet state of benzophenones can undergo [2+2] photocycloaddition reactions with alkenes to form four-membered ring structures known as oxetanes. This reaction, known as the Paterno-Büchi reaction, is a classic example of triplet-state reactivity. The reaction proceeds via a biradical intermediate formed by the addition of the excited carbonyl oxygen to the alkene double bond.

The regioselectivity and stereoselectivity of the photocycloaddition are influenced by the electronic properties of both the benzophenone derivative and the alkene, as well as steric factors. While specific studies on this compound are not prevalent, related systems like 4,4'-dimethoxybenzophenone (B177193) are known to participate in photochemical reactions, indicating the benzophenone core's retained reactivity. nih.govbeilstein-journals.org The electronic asymmetry of this compound could lead to interesting regiochemical outcomes in such cycloadditions.

The solvent plays a critical role in the photochemistry of benzophenones. acs.orgnih.gov Solute-solvent interactions can modify the energies of electronic states and influence the structures of photoexcited molecules. nih.gov Protic solvents, such as alcohols or water, can form hydrogen bonds with the carbonyl oxygen of the benzophenone. acs.orgresearchgate.net

This hydrogen bonding can significantly alter the photophysical pathways. acs.org For example, hydrogen bonding can modify the rates of intersystem crossing and affect the dynamics of subsequent reactions like hydrogen abstraction. researchgate.netacs.org In some cases, selective photoexcitation of benzophenone molecules that are transiently hydrogen-bonded to a solvent or co-solute can accelerate a bimolecular reaction by orders of magnitude beyond the diffusion limit. researchgate.netnih.govacs.org For this compound, solvents capable of hydrogen bonding would interact with the carbonyl oxygen, influencing the energy levels of the n,π* and π,π* states and potentially altering the photochemical outcomes. acs.org

Nucleophilic Substitution and Addition Reactions on the Benzophenone Core

The carbonyl carbon of the benzophenone core is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to ketone chemistry. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would result in the formation of a tertiary alcohol after an acidic workup.

Nucleophilic aromatic substitution (SNAr) on the phenyl rings of this compound is generally unfavorable. SNAr reactions require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group (typically a halide). nih.gov Neither ring in this compound is sufficiently activated for typical SNAr reactions, as the carboethoxy group is only a moderate deactivator and there are no halide leaving groups present.

Electrophilic Reactions on Aromatic Rings of this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uci.edumasterorganicchemistry.com The outcome of such a reaction on a substituted benzene is dictated by the electronic nature of the substituent already present. libretexts.org Substituents can be classified as activating or deactivating, and as ortho, para-directing or meta-directing. uci.edu

In this compound, the two aromatic rings have different substituents, leading to distinct reactivity profiles for each ring.

Ring A (substituted with 4-Carboethoxy): The carboethoxy group (-COOEt) is an electron-withdrawing group due to both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and is a meta-director . Therefore, an incoming electrophile (E⁺) would preferentially attack the positions meta to the carboethoxy group (C-3 and C-5).

Ring B (substituted with 3'-Methoxy): The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to resonance, overpowering its inductive withdrawal. It strongly activates the aromatic ring towards electrophilic attack and is an ortho, para-director . An incoming electrophile would be directed to the positions ortho (C-2' and C-4') and para (C-6') to the methoxy group.

Given the strong activating nature of the methoxy group compared to the deactivating carboethoxy group, electrophilic substitution would occur preferentially on Ring B. libretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Reactivity Effect | Directing Effect | Predicted Position of Attack |

|---|---|---|---|---|---|

| A | 4-Carboethoxy | Electron-withdrawing | Deactivating | Meta | C-3, C-5 |

Reductive and Oxidative Transformations of the Ketone and Ester Moieties

The presence of both a ketone and an ester group on the this compound molecule allows for a range of reductive and oxidative transformations. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.

Reductive Transformations:

The ketone and ester functionalities exhibit different reactivities towards reducing agents. This difference can be exploited to achieve selective reduction.

Selective Reduction of the Ketone Moiety: The carbonyl group of the ketone is more reactive towards nucleophilic reducing agents than the ester group. Therefore, milder reducing agents can selectively reduce the ketone to a secondary alcohol, leaving the carboethoxy group intact. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction of a ketone with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chegg.com This chemoselectivity is a well-established principle in organic synthesis. chegg.com

Reduction of Both Ketone and Ester Moieties: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the ester. The reduction of the ester group with LiAlH₄ is a two-step process. The first hydride addition leads to an unstable hemiacetal intermediate which then eliminates an ethoxide ion to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol. The ketone is also reduced to a secondary alcohol.

The expected products from these reductive transformations are summarized in the table below.

| Starting Material | Reagent | Moiety Targeted | Product(s) |

| This compound | Sodium Borohydride (NaBH₄) | Ketone | Ethyl 4-((hydroxy(phenyl)methyl)-3'-methoxybenzoate |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (4-(hydroxymethyl)phenyl)(3-methoxyphenyl)methanol and Ethanol |

Oxidative Transformations:

The benzophenone core of the molecule is relatively stable to oxidation under normal conditions. However, under forcing conditions or with specific reagents, oxidative transformations can occur. Studies on other benzophenone derivatives, such as Benzophenone-3, have shown that oxidation with strong oxidizing agents like potassium permanganate (B83412) can lead to hydroxylation of the aromatic rings and cleavage of the carbon-carbon bridge. nih.gov

Another potential oxidative pathway is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert a ketone into an ester. In the case of this compound, this reaction could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl group, though the regioselectivity would be influenced by the electronic nature of the two aryl rings.

Mechanistic Insights into Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound, reductive and oxidative processes are key to these interconversions.

Mechanism of Ketone Reduction:

The reduction of the benzophenone ketone moiety by a metal hydride reagent like NaBH₄ involves the following steps:

Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.

Alkoxide Formation: This attack results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol (B129727) or water) to yield the secondary alcohol.

Mechanism of Ester Reduction:

The reduction of the carboethoxy group with a strong hydride donor like LiAlH₄ follows a more complex pathway:

Nucleophilic Acyl Substitution: A hydride ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of Alkoxide: This intermediate collapses, and the ethoxide group (⁻OEt) is eliminated as a leaving group, resulting in the formation of an aldehyde.

Reduction of Aldehyde: The aldehyde formed is more reactive than the starting ester and is immediately reduced by another hydride ion in a second nucleophilic addition step, forming a primary alkoxide.

Protonation: A final workup with a proton source furnishes the primary alcohol.

Interconversion of the Ketone to an Alkane:

A notable functional group interconversion is the complete reduction of the ketone's carbonyl group to a methylene (B1212753) group (an alkane). This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These reactions are particularly useful when the alcohol is not the desired product and the goal is to deoxygenate the benzophenone core. This transformation effectively converts the electron-withdrawing acyl group into an electron-donating alkyl group, which can significantly alter the electronic properties of the molecule for subsequent reactions.

Computational and Theoretical Investigations of 4 Carboethoxy 3 Methoxybenzophenone

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of molecules. Methodologies like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties are standard computational tools. However, no specific studies applying these methods to 4-Carboethoxy-3'-methoxybenzophenone have been found.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO Energetics relevant to reactivity)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. The energy gap between these frontier orbitals indicates the molecule's excitability. For many benzophenone (B1666685) derivatives, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is centered on the carbonyl group and the adjacent phenyl ring.

No published data on the specific HOMO/LUMO energies or the frontier molecular orbital gap for this compound are available.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of benzophenones, defined by the torsion angles of the phenyl rings relative to the central carbonyl group, dictates their physical and chemical properties. Conformational analysis helps identify the most stable conformers and the energy barriers between them. While studies exist for other benzophenones, detailing their non-planar ground state geometries, no specific energetic landscape or conformational analysis for this compound has been documented.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can provide theoretical predictions for ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in UV-Vis spectra. There are no available published studies that present predicted spectroscopic data for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.eduq-chem.com It provides a detailed picture of the Lewis-like bonding structure and intramolecular stabilization energies. A search for NBO analysis specifically performed on this compound did not yield any results.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. frontiersin.orgrsc.org This method provides insights into how molecules behave in a realistic environment. No MD simulation studies focusing on this compound have been published.

Application of Machine Learning and Chemoinformatics in Predicting Reactivity and Properties

Machine learning and chemoinformatics are increasingly used to predict chemical properties, reactivity, and biological activity, often trained on large datasets of known compounds. nih.govrjptonline.org These approaches can accelerate the discovery and design of new molecules with desired characteristics. However, there is no evidence of machine learning models being specifically developed or applied to predict the reactivity or properties of this compound.

Reaction Pathway Energetics and Transition State Characterization

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies detailing the reaction pathway energetics and transition state characterizations for this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, determining activation energies, and characterizing the geometry of transition states, such detailed research has not been published for this particular compound.

Theoretical investigations are crucial for understanding the kinetics and thermodynamics of chemical reactions. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to map out potential energy surfaces, identify intermediates, and calculate the energy barriers associated with reaction pathways. These computational approaches provide insights that complement experimental findings, offering a molecular-level understanding of reaction dynamics.

In the context of benzophenone derivatives, computational studies have been applied to understand various properties and reactions. For instance, research on related compounds has explored photochemical properties, reaction mechanisms in synthesis, and interactions with biological targets. However, specific data on the energetics of reaction pathways involving this compound, including the characterization of its transition states, remains an unaddressed area in the current body of scientific literature.

The generation of detailed data tables for reaction pathway energetics, including activation energies (ΔG‡), enthalpies of activation (ΔH‡), and entropies of activation (ΔS‡), as well as the structural parameters of transition states (bond lengths, angles, and dihedral angles), is contingent upon the availability of such focused computational research. Without specific studies on this compound, any presentation of such data would be speculative and not grounded in scientific evidence.

Future computational research could explore various reactions involving this compound, such as its synthesis, reduction of the ketone, or nucleophilic substitution on the aromatic rings. Such studies would provide valuable data on the energetics and transition states for these transformations.

Advanced Research Applications and Future Directions for 4 Carboethoxy 3 Methoxybenzophenone Derivatives

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The benzophenone (B1666685) framework is a cornerstone in the molecular design of materials for organic light-emitting diodes (OLEDs) due to its strong electron-withdrawing capabilities and high efficiency in intersystem crossing (ISC), which is the transition between electronic states of different spin multiplicity. mdpi.comnih.gov These properties make derivatives of 4-Carboethoxy-3'-methoxybenzophenone highly attractive for developing next-generation OLEDs, particularly those utilizing thermally activated delayed fluorescence (TADF). nih.govpreprints.org The twisted geometry inherent to the benzophenone structure is advantageous as it helps to reduce intermolecular interactions and self-quenching effects in the solid state. nih.gov

Thermally activated delayed fluorescence is a mechanism that allows OLEDs to harvest both singlet (25%) and triplet (75%) excitons for light emission, potentially achieving 100% internal quantum efficiency. The key design principle for TADF emitters is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.govdaneshyari.com

Derivatives of this compound are well-suited for this purpose when incorporated into a donor-acceptor (D-A) molecular architecture. mdpi.comnih.gov In this design:

The benzophenone core functions as the electron-acceptor (A) unit. nih.gov

Electron-donating (D) moieties, such as carbazole (B46965) or phenoxazine, are attached to the benzophenone scaffold. mdpi.comnih.gov

The spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, leads to a small ΔEST. nih.govosti.gov This small energy gap facilitates efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy, enabling delayed fluorescence. nih.govpreprints.org

Computational studies are often employed to predict key photophysical properties, including ΔEST values and absorption spectra, to screen for the most promising TADF candidates before synthesis. nih.gov

Derivatives of this compound can be engineered to function as either the light-emitting dopant (emitter) or the surrounding matrix (host) in the emissive layer of an OLED. nih.gov

As Emitters: When designed as TADF emitters, these derivatives can produce highly efficient light emission, with colors ranging from deep blue to green. nih.govnih.gov The specific emission color and efficiency are tuned by modifying the strength and attachment position of the donor units on the benzophenone core.

As Host Materials: The primary role of a host material is to facilitate charge transport and efficiently transfer energy to the emitter, while possessing a triplet energy higher than that of the emitter to prevent energy loss. nih.govnoctiluca.eu Benzophenone derivatives have been successfully developed as host materials for both phosphorescent (PhOLED) and TADF-OLEDs. nih.govosti.gov These materials exhibit excellent thermal stability, with high decomposition temperatures (Td) often exceeding 300-400 °C, and high glass transition temperatures (Tg), ensuring the morphological stability of the device during operation. nih.govpreprints.org

The table below summarizes the performance of representative OLED devices that utilize benzophenone-based derivatives as either host materials or emitters, demonstrating their potential in high-efficiency lighting and displays.

| Device Role | Derivative Type | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (Von) | Emission Color |

| Host Material | Bicarbazole-Benzophenone | 22.1% | 2.9 V | Red |

| Host Material | m-CzPym (TADF Host) | 31.5% | - | Green |

| Emitter | D-A-D Benzophenone | 14.3% | - | Blue to Green |

| Emitter | Bicarbazole-Benzophenone | 2.7% - 4.0% | - | Deep-Blue |

This table is a compilation of data from multiple sources for illustrative purposes. preprints.orgosti.govnih.govresearchgate.net

Photoinitiator Chemistry in Polymer Science and Crosslinking Systems

Benzophenone and its derivatives are among the most versatile and widely studied Type II photoinitiators, which are molecules that generate reactive species to initiate polymerization upon exposure to light. nih.govrsc.org Derivatives of this compound can function as efficient photoinitiators for free-radical polymerization and crosslinking of polymers, a process critical for UV-curable coatings, inks, adhesives, and 3D printing. rsc.orggoogle.comresearchgate.net

The photoinitiation mechanism involves two key steps:

Photoexcitation: Upon absorption of UV light (typically in the 250-365 nm range), the benzophenone derivative is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. nih.govscispace.com

Hydrogen Abstraction: The excited triplet state abstracts a hydrogen atom from a suitable donor molecule (a co-initiator, often a tertiary amine) or from the polymer backbone itself. rsc.org This process generates a ketyl radical from the benzophenone and a new free radical from the hydrogen donor, which then initiates the polymerization of monomers like acrylates. google.com

The efficiency of these photoinitiators can be enhanced by the presence of electron-withdrawing groups on the benzophenone ring. nih.gov A significant advancement in this area is the development of polymeric or copolymerizable photoinitiators. google.comresearchgate.net By incorporating the this compound moiety directly into the polymer backbone, the problem of leaching unreacted photoinitiator from the cured material is eliminated, which is a crucial advantage for applications in food packaging and biomedical devices. google.com

Strategic Intermediates in Complex Chemical Synthesis

The molecular structure of this compound makes it a valuable intermediate in multistep organic synthesis. Its two distinct functional groups—the ketone and the ester—offer orthogonal reactivity, allowing for selective transformations. The aromatic rings can also be further functionalized through electrophilic aromatic substitution.

This compound serves as a key building block for constructing more complex molecular architectures. nih.govnorthwestern.edu For instance:

The benzophenone ketone can undergo reactions such as reduction to a secondary alcohol, Grignard additions, or conversion to a fluorenone core via palladium-catalyzed dehydrogenative cyclization. ossila.com

The carboethoxy group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a handle for further diversification.

The methoxy (B1213986) group can be cleaved to a phenol, enabling subsequent etherification or other modifications.

The synthesis of 4-methoxybenzophenone (B1664615) itself, a related structure, is often achieved through a Friedel-Crafts acylation reaction between anisole (B1667542) and benzoic acid or its derivatives, demonstrating a scalable route for producing such intermediates. researchgate.netchemicalbook.com The modular nature of these synthetic routes allows chemists to access a wide library of derivatives for various applications. nih.gov

Development of Novel Specialty Chemicals and Advanced Functional Materials

Beyond OLEDs and polymers, derivatives of this compound serve as precursors for a diverse range of specialty chemicals and advanced functional materials. nih.govnih.gov The ability to systematically modify the benzophenone core allows for the precise tuning of a material's properties to meet the demands of specific high-tech applications.

Examples include:

Photoreactive Polymers: By incorporating the benzophenone moiety into polymer side chains, materials can be created that form cross-linked networks or hydrogels upon UV irradiation. scispace.comnih.gov These materials are used to create functional surface coatings with enhanced mechanical and chemical stability. nih.gov

Advanced Coatings: The UV-absorbing properties of the benzophenone core make these derivatives useful as UV stabilizers in plastics and coatings, protecting the underlying material from photodegradation.

Pharmaceutical and Agrochemical Intermediates: The benzophenone scaffold is present in various biologically active molecules. Derivatives like this compound can serve as starting points in the synthesis of new pharmaceutical or agrochemical compounds. ontosight.ai

The development of these materials relies on establishing clear structure-property relationships, where modifications to the substitution pattern on the benzophenone rings lead to predictable changes in physical and chemical behavior.

Design and Application as Chemical Probes for Reaction Monitoring

The unique photochemical reactivity of the benzophenone group makes its derivatives suitable for use as chemical probes, particularly in the field of chemical biology. eubopen.orgescholarship.org A chemical probe is a small molecule designed to identify and study the function of specific biomolecules within a complex biological system. eubopen.org

Derivatives of this compound can be adapted for this purpose as photo-affinity labeling agents or cross-linkers. acs.org The process works as follows:

A probe molecule containing the benzophenone moiety is designed to interact non-covalently with a target protein or other biomolecule.

Upon irradiation with UV light, the excited benzophenone triplet state abstracts a hydrogen atom from a nearby C-H bond on the target molecule, forming a stable, covalent bond. acs.org

This covalent linkage allows researchers to isolate and identify the target molecule, providing insights into molecular interactions and biological pathways. acs.org

While not yet widely used for real-time reaction monitoring in industrial processes, the principle of photo-initiation can be adapted for such purposes. A system could be designed where a process is triggered by UV light via a benzophenone derivative, and the subsequent reaction is monitored using analytical techniques like spectroscopy. The detection and quantification of benzophenone derivatives themselves in various environmental and biological samples are routinely performed using sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for monitoring their fate and stability. nih.govrsc.orgmdpi.com

Structure-Reactivity/Property Relationship Studies for this compound Analogs

The reactivity of benzophenone derivatives is often dominated by the photochemistry of the carbonyl group. Upon absorption of ultraviolet (UV) light, the benzophenone core can be promoted to an excited electronic state, which can then initiate a variety of chemical reactions. The efficiency and pathway of these photochemical processes are highly sensitive to the nature and position of substituents on the aromatic rings.

Generally, the introduction of electron-withdrawing groups on the benzophenone skeleton tends to increase the reactivity of the excited ketone, particularly its ability to abstract a hydrogen atom from a suitable donor. Conversely, electron-donating groups can decrease this reactivity by stabilizing the ground state or altering the nature of the excited state. acs.org

The following interactive table summarizes hypothetical data from a study on the photoreduction of this compound analogs. In this hypothetical study, the substituent 'R' on the 4'-position of the benzophenone analog is varied to include both electron-donating and electron-withdrawing groups. The quantum yield of photoreduction (Φ_pr), a measure of the efficiency of the photochemical reaction, and the maximum UV absorption wavelength (λ_max) are presented.

Table 1: Photophysical and Photochemical Properties of this compound Analogs

| Analog | R Group (at 4'-position) | Nature of R Group | Quantum Yield of Photoreduction (Φ_pr) | λ_max (nm) |

|---|---|---|---|---|

| 1 | -OCH₃ | Electron-Donating | 0.15 | 315 |

| 2 | -CH₃ | Electron-Donating | 0.25 | 310 |

| 3 | -H | Neutral | 0.40 | 305 |

| 4 | -Cl | Electron-Withdrawing | 0.65 | 300 |

| 5 | -CN | Strongly Electron-Withdrawing | 0.85 | 295 |

The data illustrates a clear trend: as the electron-withdrawing character of the 'R' group increases (from -OCH₃ to -CN), the quantum yield of photoreduction also increases. This can be attributed to the stabilization of the resulting ketyl radical intermediate formed during the photoreduction process. Electron-withdrawing groups can delocalize the unpaired electron, making the radical more stable and thus favoring its formation.

Furthermore, the position of the substituent has a profound effect. For instance, a substituent at the ortho position to the carbonyl group can introduce steric hindrance, which may alter the planarity of the benzophenone system and, consequently, its electronic and photophysical properties.

In addition to photochemical reactivity, the physical properties of these analogs are also subject to structural modifications. The polarity of the molecule, for example, is influenced by the presence of polar or nonpolar substituents. This, in turn, affects the solubility of the compound in various solvents and its interaction with biological membranes. An increase in polarity, often achieved by introducing hydrophilic groups, can enhance the water solubility of the compound. acs.org

The following interactive table presents hypothetical data on the effect of substituents on the octanol-water partition coefficient (log P), a measure of lipophilicity, for a series of this compound analogs.

Table 2: Lipophilicity of this compound Analogs

| Analog | Substituent (at 4'-position) | log P |

|---|---|---|

| 6 | -OH | 2.8 |

| 7 | -OCH₃ | 3.2 |

| 8 | -H | 3.5 |

| 9 | -Cl | 4.1 |

| 10 | -CF₃ | 4.5 |

The trend observed in this hypothetical data indicates that increasing the non-polar character of the substituent at the 4'-position leads to a higher log P value, signifying greater lipophilicity. This relationship is crucial in the design of bioactive molecules, as lipophilicity often governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Carboethoxy-3'-methoxybenzophenone to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful adjustment of reaction parameters such as temperature, solvent choice (e.g., dichloromethane or tetrahydrofuran), and catalyst selection. For example, Friedel-Crafts acylation and coupling reactions are common routes, where precise stoichiometric ratios and inert atmospheres prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound's structural features?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving methoxy (-OCH₃) and carboethoxy (-COOEt) groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-H stretching vibrations. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Complementary techniques like X-ray crystallography can validate spatial arrangements of substituents .

Q. How do substituent positions (e.g., methoxy vs. carboethoxy) influence the compound's reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-donating methoxy group at the 3'-position activates the aromatic ring toward electrophilic substitution, while the electron-withdrawing carboethoxy group at the 4-position directs reactivity to specific sites. Comparative studies with analogs (e.g., 3'-fluoro or iodo derivatives) reveal that halogen substituents enhance halogen bonding in biological systems, whereas methoxy groups improve solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurity profiles. A systematic approach includes:

- Reproducing experiments under standardized protocols.

- Validating compound purity via HPLC or LC-MS.

- Performing structure-activity relationship (SAR) studies to isolate the effects of individual substituents (e.g., comparing antioxidant activity of methoxy vs. dimethyl analogs) .

Q. What challenges arise in multi-step synthesis involving halogenated intermediates of this compound?

- Methodological Answer : Halogenation steps (e.g., iodination or fluorination) often require strict temperature control (<0°C for electrophilic iodination) and moisture-sensitive reagents. Side reactions like over-halogenation or dehalogenation can occur if stoichiometry is mismatched. Advanced purification techniques (e.g., preparative HPLC) and real-time monitoring (e.g., TLC or GC-MS) mitigate these issues .

Q. What strategies are effective for identifying biological targets of this compound using computational methods?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes or receptors by modeling interactions between the compound's functional groups (e.g., methoxy, carbonyl) and active-site residues. Pharmacophore mapping can prioritize targets like cytochrome P450 isoforms or kinase enzymes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.